CMP-NeuAc

Sialyltransferase substrate specificity Glycoengineering Donor substrate comparison

For in vitro α2,6-sialylation requiring native-like human glycosylation, choose CMP-NeuAc (CAS 3063-71-6). Unlike CMP-Neu5Gc, which can introduce non-human immunogenic epitopes via ST6Gal I's 4- to 7-fold higher activity, CMP-NeuAc provides the moderate, predictable baseline essential for therapeutic glycoprotein production. Reference-standard grade (98.4% purity) is available for quantitative kinetic studies, while ≥95% purity material offers cost-effective performance for preparative-scale enzymatic synthesis. Validate your sialylation workflow with the only endogenous, evolutionarily conserved donor substrate for all human sialyltransferases.

Molecular Formula C20H30N4NaO16P
Molecular Weight 636.4 g/mol
Cat. No. B8659279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMP-NeuAc
Molecular FormulaC20H30N4NaO16P
Molecular Weight636.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+]
InChIInChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16?,17+,20+;/m0./s1
InChIKeyVFRHSOGUONIUOR-CTFMUGKASA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMP-NeuAc Procurement Guide: Technical Specifications and Substrate Properties for Nucleotide Sugar Selection


Cytidine-5′-monophospho-N-acetylneuraminic acid (CMP-NeuAc, also designated CMP-Neu5Ac or CMP-sialic acid) is the activated nucleotide sugar donor that serves as the obligate substrate for all eukaryotic sialyltransferases in the biosynthesis of sialylated glycoconjugates [1]. The compound consists of a cytidine monophosphate moiety linked to N-acetylneuraminic acid via a phosphodiester bond, and functions as the sole endogenous donor for the transfer of sialic acid to terminal positions of N-linked and O-linked glycans on glycoproteins and glycolipids [2].

CMP-NeuAc Substitution Risk Analysis: Why CMP-Neu5Gc and CMP-Sialic Acid Analogs Cannot Be Interchanged


Although CMP-NeuAc and CMP-Neu5Gc exhibit nearly identical Golgi transport kinetics (Km ≈ 1.3 μM for both) [1], their functional interchangeability is not uniform across sialyltransferase isoforms. Critically, ST6Gal I (Galβ1,4GlcNAc α2,6-sialyltransferase) displays 4- to 7-fold higher activity toward CMP-Neu5Gc than CMP-NeuAc, while ST3Gal I shows no significant difference between the two donors [2]. Additionally, C-5-modified CMP-NeuAc analogs exhibit widely divergent reaction rates with mammalian sialyltransferases, ranging from 20% to 170% of parent CMP-NeuAc activity depending on the specific enzyme and modification [3]. The human liver α2,6-sialyltransferase also demonstrates substantially higher affinity for CMP-NeuAc and its analogs compared to the corresponding rat liver enzyme [4]. Consequently, generic substitution with CMP-Neu5Gc or modified analogs without isoform-specific activity validation introduces unpredictable and potentially large deviations in sialylation efficiency and glycan product distribution.

CMP-NeuAc Quantitative Differentiation Evidence: Comparative Activity, Enzyme Affinity, and Purity Specifications


ST6Gal I Displays 4- to 7-Fold Differential Activity Between CMP-NeuAc and CMP-Neu5Gc

When comparing CMP-NeuAc and CMP-Neu5Gc as donor substrates using cloned sialyltransferases ST3Gal I and ST6Gal I from both chicken and mouse sources, ST6Gal I (Galβ1,4GlcNAc α2,6-sialyltransferase) exhibited 4- to 7-fold higher activity toward CMP-Neu5Gc than toward CMP-NeuAc [1]. In contrast, ST3Gal I (Galβ1,3GalNAc α2,3-sialyltransferase) showed no significant difference in activity between the two donor substrates, regardless of enzyme origin [1]. This isoform-specific differential activity indicates that CMP-NeuAc and CMP-Neu5Gc are not functionally equivalent for all sialylation applications.

Sialyltransferase substrate specificity Glycoengineering Donor substrate comparison

C-5-Modified CMP-NeuAc Analogs Show Reaction Rates Ranging from 20% to 170% of Parent CMP-NeuAc

Kinetic studies evaluating the enzymatic transfer of synthetic sialic acid analogs modified at the C-5 position revealed that, relative to parent CMP-NeuAc, reaction rates varied dramatically across different sialyltransferase isoforms [1]. Specifically, human and rat liver Galβ1,4GlcNAc α2,6-sialyltransferases exhibited rates ranging from 50% to 170% of parent CMP-NeuAc activity; GalNAc α2,6-sialyltransferases ranged from 40% to 140%; and Galβ1,3GalNAc α2,3-sialyltransferase ranged from only 20% to 50% [1]. This wide activity range underscores that C-5 modifications profoundly alter donor substrate recognition in an enzyme-specific manner.

Substrate analog Sialyltransferase kinetics C-5 modification

Human Liver α2,6-Sialyltransferase Affinity for CMP-NeuAc Substantially Exceeds Rat Enzyme Affinity

In a purified enzyme preparation achieving 34,340-fold purification with 18% yield, the human liver Galβ1,4GlcNAc α2,6-sialyltransferase demonstrated substantially higher affinity for both parent CMP-NeuAc and each CMP-NeuAc analog tested compared to the corresponding enzyme from rat liver [1]. The donor substrate specificity was systematically examined with CMP-NeuAc analogs modified at either the C-5 or C-9 position of the N-acetylneuraminic acid moiety, and the human enzyme consistently exhibited higher affinity across all analogs [1]. The enzyme preparation was verified free of CMP-NeuAc hydrolase, protease, and sialidase activities and remained stable at -20°C for at least eight months [1].

Species-specific enzyme kinetics α2,6-sialyltransferase Donor substrate affinity

Commercial CMP-NeuAc Purity Ranges from 90% to 98.4% Across Vendors, Requiring Application-Specific Selection

Commercial sources of CMP-NeuAc report varying purity specifications that impact suitability for different applications. Eversyn GmbH supplies CMP-Neu5Ac ammonium salt with purity ≥ 90% as determined by HPLC-UV, with solubility > 50 mg/mL in water . In contrast, EMD Millipore Corporation (MilliporeSigma) offers a CMP-Neu5Ac reference standard with 98.4% purity . This 8.4% absolute purity difference may be consequential for quantitative analytical applications, enzymatic assays requiring precise stoichiometry, or applications where contaminating nucleotides interfere with downstream detection methods.

Nucleotide sugar purity Quality control Procurement specification

CMP-NeuAc and CMP-Neu5Gc Exhibit Equivalent Donor Efficiency Across Six Mammalian Sialyltransferases

In a comprehensive study evaluating four common sialic acids across six purified mammalian sialyltransferases, CMP-NeuAc and CMP-NeuGc were found to be equally good donor substrates for all six enzymes tested [1]. These sialyltransferases represent enzymes forming the Siaα2,6Galβ1,4GlcNAc-, Siaα2,3Galβ1,3(4)GlcNAc-, Siaα2,3Galβ1,3GalNAc-, and Siaα2,6GalNAc- sequences on N-linked and O-linked glycoprotein oligosaccharides [1]. In marked contrast, CMP-9-O-Ac-NeuAc exhibited transfer efficiency ranging from only 10% to nearly 70% of that observed with CMP-NeuAc [1]. The study employed a newly developed high-yield enzymatic preparation method for all three CMP-sialic acid donors using calf brain CMP-sialic acid synthetase [1].

Donor substrate equivalence CMP-Neu5Gc Mammalian sialyltransferases

CMP-NeuAc Acts as Limiting Substrate in Engineered Insect Cell Glycosylation Systems

In baculovirus-infected insect cells coexpressing the mammalian genes for UDP-GlcNAc-2-epimerase/ManNAc kinase (EK), sialic acid 9-phosphate synthase (SAS), and CMP-sialic acid synthetase (CSAS), CMP-Neu5Ac synthesis was constrained by feedback inhibition of the wild-type EK enzyme [1]. When sialuria-like mutant EK genes lacking feedback regulation were substituted, CMP-Neu5Ac levels increased to more than 4-fold higher than those achieved with wild-type EK and 2.5-fold higher than achieved with exogenous ManNAc feeding alone [1]. Further addition of N-acetylglucosamine (GlcNAc) to the culture medium increased CMP-Neu5Ac levels to 7.5-fold higher than ManNAc supplementation, at which point the conversion of Neu5Ac to CMP-Neu5Ac became the rate-limiting bottleneck [1].

Insect cell glycoengineering Baculovirus expression Limiting substrate

CMP-NeuAc Procurement Decision Matrix: Evidence-Based Application Scenarios


In Vitro α2,6-Sialylation of Therapeutic Glycoproteins Using Mammalian ST6Gal I

When conducting in vitro α2,6-sialylation of glycoproteins with ST6Gal I, CMP-NeuAc should be selected over CMP-Neu5Gc unless enhanced reaction rates are specifically desired. Evidence shows ST6Gal I exhibits 4- to 7-fold higher activity toward CMP-Neu5Gc than CMP-NeuAc [1], meaning CMP-NeuAc provides a more moderate and predictable baseline activity. For human therapeutic glycoprotein production where native-like glycosylation is required, CMP-NeuAc is the appropriate choice, as CMP-Neu5Gc introduces the non-human Neu5Gc epitope associated with immunogenicity concerns. Reference-standard grade (98.4% purity) CMP-NeuAc is recommended for quantitative kinetic studies, while standard-grade (≥90% purity) material may be cost-effective for preparative-scale reactions.

Enzymatic Synthesis of Sialylated Oligosaccharides with Defined Linkage Specificity

For preparative enzymatic synthesis of sialylated oligosaccharides, CMP-NeuAc serves as the benchmark donor substrate. Evidence demonstrates that across six purified mammalian sialyltransferases representing all major linkage specificities (α2,3- and α2,6-linkages to Gal and GalNAc), CMP-NeuAc and CMP-NeuGc are equally efficient donors [2]. However, users intending to employ C-9-modified analogs should anticipate substantially reduced yields, as transfer efficiency for CMP-9-O-Ac-NeuAc ranges from only 10% to 70% of parent CMP-NeuAc activity depending on the specific sialyltransferase [2]. The high-yield enzymatic preparation method using calf brain CMP-sialic acid synthetase described in this study [2] provides a validated protocol for in-house generation of CMP-NeuAc when commercial supply is limiting.

Engineered Insect Cell Systems for Recombinant Sialoglycoprotein Production

In baculovirus-based insect cell expression systems engineered for mammalian-type sialylation, CMP-NeuAc is a validated limiting substrate whose intracellular concentration directly constrains product sialylation levels [3]. Evidence shows that alleviating feedback inhibition of the EK enzyme using sialuria-like mutants increases CMP-NeuAc levels more than 4-fold relative to wild-type EK, and addition of GlcNAc further boosts levels to 7.5-fold above baseline [3]. At high pathway flux, conversion of Neu5Ac to CMP-NeuAc becomes the rate-limiting step [3], indicating that direct CMP-NeuAc supplementation or coexpression of CMP-sialic acid synthetase (CSAS) should be prioritized in process optimization. For analytical monitoring of intracellular CMP-NeuAc pools in these systems, isotopically labeled CMP-NeuAc-13C3 internal standards enable precise LC-MS/MS quantification.

Human Sialyltransferase Characterization and Inhibitor Screening Assays

For characterizing human sialyltransferases or screening potential inhibitors, CMP-NeuAc is the essential donor substrate. Evidence shows human liver α2,6-sialyltransferase exhibits substantially higher affinity for CMP-NeuAc and its analogs compared to the rat enzyme [4], underscoring that data generated with rodent enzymes cannot be reliably extrapolated to human isoforms. When evaluating C-5-modified CMP-NeuAc analogs as potential substrates or inhibitors, users should anticipate enzyme-specific activity ranges from 20% to 170% of parent CMP-NeuAc activity [5]. Therefore, assay conditions should include parent CMP-NeuAc as an internal reference control in every experiment to enable cross-study activity normalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CMP-NeuAc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.